Cas no 1316218-46-8 (1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone)

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone is a specialized organic compound featuring a pyrazine core substituted with a chloromethyl group and an azepane ring bearing an acetyl moiety. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules. The chloropyrazine moiety enhances reactivity, facilitating further functionalization, while the azepane ring contributes to conformational flexibility, potentially improving binding affinity in target applications. This compound is characterized by high purity and stability, ensuring reliable performance in synthetic workflows. Its well-defined molecular architecture supports precise modifications, making it a versatile building block for drug discovery and development.
1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone structure
1316218-46-8 structure
Product name:1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
CAS No:1316218-46-8
MF:C13H18ClN3O
Molecular Weight:267.754521846771
CID:4694143

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
    • 1-{4-[(3-chloropyrazin-2-yl)methyl]azepan-1-yl}ethanone
    • 1-[4-(3-Chloro-pyrazin-2-ylmethyl)-azepan-1-yl]-ethanone
    • インチ: 1S/C13H18ClN3O/c1-10(18)17-7-2-3-11(4-8-17)9-12-13(14)16-6-5-15-12/h5-6,11H,2-4,7-9H2,1H3
    • InChIKey: FAMOJTRMHIHCIH-UHFFFAOYSA-N
    • SMILES: ClC1C(CC2CCN(C(C)=O)CCC2)=NC=CN=1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • トポロジー分子極性表面積: 46.1

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM291822-1g
1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
1316218-46-8 97%
1g
$606 2021-06-09
Chemenu
CM291822-1g
1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
1316218-46-8 97%
1g
$719 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620287-1g
1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethan-1-one
1316218-46-8 98%
1g
¥8745.00 2024-08-09

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone 関連文献

1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanoneに関する追加情報

Comprehensive Overview of 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone (CAS No. 1316218-46-8): Properties, Applications, and Research Insights

The compound 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone, identified by its CAS No. 1316218-46-8, is a specialized organic molecule with a unique structural framework. This compound features a chloropyrazine moiety linked to an azepane ring via a methylene bridge, further functionalized with an acetyl group. Such structural complexity makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the design of novel bioactive agents. Its molecular formula, C14H18ClN3O, and precise weight (279.77 g/mol) underscore its potential for targeted applications.

Recent trends in drug discovery and medicinal chemistry have heightened the demand for heterocyclic compounds like 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone. Researchers are increasingly exploring its role as a scaffold for kinase inhibitors or GPCR modulators, aligning with the growing focus on precision medicine. The chloropyrazine segment, in particular, is known for its electron-withdrawing properties, which can enhance binding affinity in enzymatic interactions. This aligns with frequent search queries such as "pyrazine derivatives in drug design" or "azepane-based therapeutics", reflecting broader industry interests.

From a synthetic perspective, the compound’s azepane ring offers conformational flexibility, a trait valued in optimizing pharmacokinetic profiles. Its acetyl group introduces potential sites for further derivatization, making it a versatile intermediate in multi-step syntheses. Laboratories focusing on high-throughput screening often prioritize such modular structures to accelerate hit-to-lead processes. Notably, the compound’s lipophilicity (predicted LogP ~2.5) suggests moderate membrane permeability, a critical factor in central nervous system (CNS) drug development—a topic frequently searched in conjunction with blood-brain barrier penetration.

In agrochemical contexts, 3-chloropyrazine derivatives are investigated for their potential as pesticide intermediates due to their ability to disrupt microbial or insect metabolic pathways. While CAS No. 1316218-46-8 itself isn’t widely commercialized, its structural analogs appear in patents related to crop protection. This connects to trending searches like "sustainable agrochemicals" or "chloropyrazine mode of action", highlighting its relevance in green chemistry initiatives.

Analytical characterization of this compound typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and HPLC purity assays. These techniques confirm the integrity of the azepan-1-yl backbone and the chloropyrazine substituent, ensuring reproducibility in research settings. Such data is crucial for compliance with REACH or FDA submission guidelines, addressing common queries about compound validation protocols.

Future directions for 1-(4-((3-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone may include exploration in bioconjugation or proteolysis-targeting chimera (PROTAC) platforms, given its bifunctional reactivity. As the scientific community prioritizes degradation-based therapeutics, this compound’s dual functionality could position it as a candidate for E3 ligase recruitment studies—a hotspot in current literature.

In summary, CAS No. 1316218-46-8 represents a chemically intriguing entity with cross-disciplinary potential. Its alignment with trending topics like fragment-based drug discovery, heterocyclic optimization, and green synthesis ensures sustained relevance in both academic and industrial spheres. Ongoing research will likely uncover further applications, solidifying its role in next-generation molecular design.

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